molecular formula C18H15Cl2F3N6O2S B2846286 N-(4-chlorophenyl)-2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-1-hydrazinecarbothioamide CAS No. 338399-35-2

N-(4-chlorophenyl)-2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-1-hydrazinecarbothioamide

货号: B2846286
CAS 编号: 338399-35-2
分子量: 507.31
InChI 键: FNHAFDAAYIUCLQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

The compound N-(4-chlorophenyl)-2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-1-hydrazinecarbothioamide features a complex heterocyclic architecture. Its core structure includes:

  • A 4,5-dihydroisoxazole ring fused with a pyridinylamino-methyl group.
  • A hydrazinecarbothioamide moiety linked to a 4-chlorophenyl substituent.
  • Electron-withdrawing groups (chloro, trifluoromethyl) on the pyridine ring, which enhance metabolic stability and influence lipophilicity .

This compound is hypothesized to exhibit biological activity due to its structural similarity to kinase inhibitors and antimicrobial agents.

属性

IUPAC Name

1-(4-chlorophenyl)-3-[[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2F3N6O2S/c19-10-1-3-11(4-2-10)26-17(32)28-27-16(30)14-6-12(31-29-14)8-25-15-13(20)5-9(7-24-15)18(21,22)23/h1-5,7,12H,6,8H2,(H,24,25)(H,27,30)(H2,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHAFDAAYIUCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C(=O)NNC(=S)NC2=CC=C(C=C2)Cl)CNC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Notable Properties Reference
Target Compound Isoxazole + Pyridine Cl, CF3, Hydrazinecarbothioamide Not explicitly provided High rigidity, metabolic stability
N-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Dihydropyrazole Phenyl Not provided Conformational flexibility
N-(4-Chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]carbonyl}hydrazinecarboxamide Pyridine + Carboxamide Cl, CF3, Carboxamide C14H9Cl2F3N4O2 Reduced hydrogen bonding
3-Methyl-5-[N-(5-methyl-pyridin-2-yl)-formimidoylamino]-isoxazole-4-carboxylic acid (4-chloro-phenyl)-amide Isoxazole + Methylpyridine Methylpyridine, Carboxylic acid amide C18H16ClN5O2 Improved water solubility

常见问题

Q. Basic

  • 1H/13C NMR : Confirm the presence of the 4,5-dihydroisoxazole ring (δ 3.5–4.5 ppm for CH₂ groups) and the trifluoromethylpyridine moiety (δ 7.8–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks matching the exact mass (e.g., m/z 550–560 range) and fragmentation patterns consistent with the hydrazinecarbothioamide group .
  • IR Spectroscopy : Verify carbonyl stretches (1650–1700 cm⁻¹) and N–H bends (3300–3500 cm⁻¹) .

What strategies address low solubility in biological assays?

Q. Advanced

  • Co-solvent systems : Use DMSO (≤5% v/v) with surfactants like Tween-80 to enhance aqueous solubility .
  • Prodrug modification : Introduce transient polar groups (e.g., phosphate esters) to improve bioavailability .
  • Nanoformulation : Encapsulate in PEGylated liposomes for sustained release .
    Validation : Measure solubility via UV-Vis spectroscopy and validate stability under physiological pH (7.4) .

How can molecular docking predict binding interactions with biological targets?

Q. Advanced

  • Target selection : Prioritize enzymes with conserved active sites (e.g., kinases, cytochrome P450) based on structural analogs .
  • Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the trifluoromethyl group’s electronegativity and the isoxazole’s rigidity .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays. Cross-check with mutagenesis studies to confirm key residues (e.g., His356 in kinases) .

How to resolve contradictions in reported biological activity data?

Q. Advanced

  • Assay standardization : Replicate experiments using identical cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Control comparisons : Benchmark against structurally similar compounds (e.g., nitrophenyl vs. chlorophenyl analogs) to isolate substituent effects .
  • Meta-analysis : Use tools like RevMan to statistically aggregate data from multiple studies, adjusting for variables like concentration gradients .

What role do non-covalent interactions play in its supramolecular assembly?

Advanced
The compound’s chlorophenyl and pyridine groups participate in:

  • π-π stacking : Stabilizes crystal packing, observed in single-crystal X-ray studies .
  • Hydrogen bonding : The hydrazinecarbothioamide group forms N–H⋯S interactions, influencing solubility and reactivity .
    Experimental validation : Perform Hirshfeld surface analysis to quantify interaction contributions .

How to design analogs for structure-activity relationship (SAR) studies?

Q. Advanced

  • Core modifications : Replace the isoxazole with pyrazole or triazole rings to assess ring size effects .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine position to enhance target affinity .
  • Bioisosteric replacement : Swap the hydrazinecarbothioamide with a thiosemicarbazide to probe hydrogen-bonding capacity .
    Screening : Use high-throughput docking and ADMET prediction tools (e.g., SwissADME) to prioritize analogs .

How to optimize reaction conditions for scalable synthesis?

Q. Advanced

  • Design of Experiments (DoE) : Apply Taguchi methods to test variables (temperature, solvent ratio, catalyst loading) .
  • Flow chemistry : Implement continuous-flow reactors to enhance mixing and reduce reaction time (e.g., 2-hour reduction compared to batch methods) .
  • Catalyst screening : Test Lewis acids (e.g., Yb(OTf)₃) for regioselective cyclization .

What computational methods predict metabolic stability?

Q. Advanced

  • In silico metabolism : Use GLORY or MetaSite to identify vulnerable sites (e.g., oxidation of the pyridine ring) .
  • CYP450 inhibition assays : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates .
  • MD simulations : Simulate liver microsome environments to estimate half-life .

How to validate target engagement in cellular models?

Q. Advanced

  • Cellular thermal shift assay (CETSA) : Monitor protein denaturation shifts to confirm binding .
  • Fluorescence polarization : Label the compound with BODIPY and measure competition with known inhibitors .
  • CRISPR knockouts : Use gene-edited cell lines to verify target dependency .

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